molecular formula C16H18N2O3 B4832550 N-(2-methoxybenzyl)-N'-(3-methoxyphenyl)urea

N-(2-methoxybenzyl)-N'-(3-methoxyphenyl)urea

Cat. No.: B4832550
M. Wt: 286.33 g/mol
InChI Key: ZQUFJWCQJQRUOQ-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-N’-(3-methoxyphenyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of two methoxy-substituted aromatic rings connected via a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxybenzyl)-N’-(3-methoxyphenyl)urea typically involves the reaction of 2-methoxybenzylamine with 3-methoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under mild conditions. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, forming the urea linkage.

Industrial Production Methods: In an industrial setting, the production of N-(2-methoxybenzyl)-N’-(3-methoxyphenyl)urea can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: N-(2-methoxybenzyl)-N’-(3-methoxyphenyl)urea can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

N-(2-methoxybenzyl)-N’-(3-methoxyphenyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-N’-(3-methoxyphenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy groups and urea linkage play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

N-(2-methoxybenzyl)-N’-(3-methoxyphenyl)urea can be compared with other urea derivatives, such as:

    N,N’-diphenylurea: Lacks the methoxy substituents, resulting in different chemical and biological properties.

    N-(2-methoxybenzyl)-N’-(4-methoxyphenyl)urea: Similar structure but with a different position of the methoxy group, leading to variations in reactivity and applications.

The unique combination of methoxy groups and urea linkage in N-(2-methoxybenzyl)-N’-(3-methoxyphenyl)urea distinguishes it from other compounds, providing specific advantages in certain applications.

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-[(2-methoxyphenyl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-20-14-8-5-7-13(10-14)18-16(19)17-11-12-6-3-4-9-15(12)21-2/h3-10H,11H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUFJWCQJQRUOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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